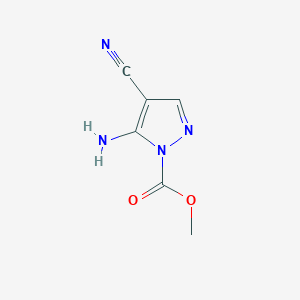

methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Descripción general

Descripción

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a heterocyclic compound with the molecular formula C6H6N4O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by the addition of methyl chloroformate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solutions.

Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions often carried out in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives, such as amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate has demonstrated promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 4.95 µM against specific cancer cell lines, indicating significant potential for further development as an anticancer agent . The presence of the pyrazole nucleus allows for modifications that can enhance its activity against different types of tumors.

Antiviral Properties

Recent research has highlighted the antiviral potential of pyrazole derivatives, including this compound. A study focused on related compounds found that certain pyrazoles exhibited activity against HIV-1 replication, suggesting that this compound could be explored as part of a broader strategy to combat viral infections . The structure-activity relationship studies (SAR) indicated that specific substitutions on the pyrazole ring could enhance antiviral efficacy.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves the reaction of hydrazines with appropriate carbonyl compounds or nitriles. This method allows for the introduction of various functional groups that can modulate the biological activity of the compound. For example, modifications at the N1 position have been shown to influence the antiproliferative activity against cancer cells .

Table: Summary of Synthesis Methods

| Synthesis Method | Key Reagents | Yield | Reference |

|---|---|---|---|

| Hydrazine Reaction | Ethyl cyanoacetate | High | |

| Condensation with Carbonyls | Various aldehydes | Moderate | |

| Functionalization at N1 | Alkyl/aryl halides | Variable |

The biological activities associated with this compound are largely attributed to its ability to interact with various molecular targets. Studies have indicated that this compound can act as an inhibitor for certain kinases involved in cancer progression and inflammation . The mechanism of action often involves modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

- Anticancer Efficacy : A study involving this compound derivatives demonstrated significant cytotoxicity against breast cancer cell lines (Hs578t), with detailed analysis showing a dose-dependent response .

- Antiviral Activity : In another investigation, compounds derived from this pyrazole were tested against HIV-1, revealing non-toxic profiles while effectively inhibiting viral replication in cell culture assays .

Mecanismo De Acción

The mechanism of action of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways .

Comparación Con Compuestos Similares

- Methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylate

- Ethyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

- 5-Amino-4-cyano-1H-pyrazole-1-carboxylic acid

Comparison: Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications in medicinal chemistry .

Actividad Biológica

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (MCPC) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

MCPC has the molecular formula and features a pyrazole ring with amino and cyano substituents. The synthesis of MCPC typically involves the reaction of malononitrile with hydrazine derivatives, leading to various aminocyanopyrazoles with promising yields .

Antiviral Activity

One of the notable biological activities of MCPC is its antiviral potential, particularly against HIV-1. Studies have shown that pyrazole derivatives exhibit inhibitory effects on HIV replication. For instance, compounds similar to MCPC have been evaluated for their ability to inhibit HIV-1 replication in cell cultures, demonstrating non-toxic profiles and dose-dependent activity .

Table 1: Inhibition of HIV-1 Replication by Pyrazole Derivatives

| Compound | Inhibition (%) | Toxicity (%) |

|---|---|---|

| A.20 | 63 | 9.0 |

| A.21 | 65 | 11.0 |

| MCPC | TBD | TBD |

Note: TBD = To Be Determined based on specific experimental conditions.

Anticancer Activity

MCPC and its derivatives have also shown potential anticancer properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (Hs578t) and prostate cancer cells (DU 205) . The mechanism of action often involves interference with cancer cell proliferation pathways.

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2.18g | Hs578t | 10 |

| MCPC | DU 205 | TBD |

Antimicrobial Activity

MCPC has also been investigated for its antimicrobial properties. Pyrazole carboxylic acid derivatives are known to exhibit broad-spectrum activity against bacteria and fungi, making them valuable in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies of MCPC reveal that modifications on the pyrazole ring significantly influence its biological activity. For instance, the introduction of various substituents at different positions on the pyrazole ring can enhance its potency against specific targets such as viral enzymes or cancer cell receptors .

Table 3: Summary of SAR Findings for Pyrazole Derivatives

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 | Amino | Increased antiviral activity |

| 5 | Cyano | Enhanced cytotoxicity |

| 3 | Aromatic group | Broader antimicrobial spectrum |

Case Studies

- Antiviral Screening : In a study involving a library of pyrazole-based compounds, MCPC was identified as a lead compound due to its unique mechanism that does not inhibit classical viral enzymes, thus providing a novel approach to HIV treatment .

- Cytotoxicity Evaluation : In vitro studies demonstrated that MCPC exhibited significant cytotoxic effects on Hs578t cells after 72 hours of exposure, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

methyl 5-amino-4-cyanopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAGGGNPYWRFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406417 | |

| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220131-57-7 | |

| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.